molecular formula C19H22O5 B8279079 1-(4,5-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone

1-(4,5-Dimethoxy-2-methylphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B8279079
M. Wt: 330.4 g/mol
InChI Key: TUVGMWBBMPIYOD-UHFFFAOYSA-N
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Patent
US03950236

Procedure details

In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1.C[O:25]C1C=C(C)C=CC=1OC.C(=O)C1C=CC(OC)=C(OC)C=1.[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([OH:60])=O)[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[Cl-:61].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([Cl:61])=[O:60])[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[CH3:11][O:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH3:1])=[C:3]([C:12](=[O:25])[CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH:4]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1)OC)OC)CCC1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C)C(CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03950236

Procedure details

In the preparation of 2-methyl-3',4,4' , 5-tetramethoxybibenzyl, for example, 3,4-dimethoxytoluene was prepared from commercial veratraldehyde by the method of Bruce and Sutcliff, J. Chem. Soc., 3824 (1956). 3,4-Dimethoxyphenylacetyl chloride was prepared from commercial 3,4-dimethoxyphenylacetic acid and added to a stirred mixture of 3,4-dimethoxytoluene and aluminum chloride in carbon disulfide. After reaction, the previously unknown 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene was isolated (based upon the 3,4-dimethoxyphenyl acetic acid) and converted by a modified Wolff-Kishner reaction to 2-methyl-3',4,4',5-tetramethoxybibenzyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=1.C[O:25]C1C=C(C)C=CC=1OC.C(=O)C1C=CC(OC)=C(OC)C=1.[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([OH:60])=O)[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[Cl-:61].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:47][O:48][C:49]1[CH:50]=[C:51]([CH2:57][C:58]([Cl:61])=[O:60])[CH:52]=[CH:53][C:54]=1[O:55][CH3:56].[CH3:11][O:10][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([CH3:1])=[C:3]([C:12](=[O:25])[CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH3:23])[CH:15]=2)[CH:4]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
2-methyl-3',4,4' , 5-tetramethoxybibenzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1)OC)OC)CCC1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C)C(CC1=CC(=C(C=C1)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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